molecular formula C8H9NO2 B3120089 3-acetyl-6-methylpyridin-2(1H)-one CAS No. 25957-23-7

3-acetyl-6-methylpyridin-2(1H)-one

Cat. No. B3120089
CAS RN: 25957-23-7
M. Wt: 151.16 g/mol
InChI Key: IQTGEIJGILYRDG-UHFFFAOYSA-N
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Description

“3-acetyl-6-methylpyridin-2(1H)-one” is a chemical compound with the molecular formula C8H9NO3. Its molecular weight is 167.16 . It’s also known as "3-Acetyl-6-methylpyridine-2,4(1H,3H)-dione" .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound “3-acetyl-6-methyl-2(1H)-pyridinone” can be used in the synthesis of various heterocyclic compounds . This is particularly useful in the field of organic chemistry where heterocyclic compounds play a crucial role in the development of new drugs and materials.

Bromination Reactions

This compound has been examined in bromination reactions under various conditions . Bromination is a type of halogenation reaction that is widely used in the synthesis of brominated organic compounds, which have applications in pharmaceuticals, agrochemicals, and dyes.

Synthesis of N-(pyridinesulfenyl)succinimide

A reaction of 3-acetyl-6-methyl-2-(methyl-thio)pyridine with N-bromosuccinimide in CCl4 afforded N-(pyridinesulfenyl)succinimide . This compound has potential applications in the synthesis of other organic compounds.

Synthesis of Novel 3-heteroaryl-coumarin

The compound “3-acetyl-6-methyl-2(1H)-pyridinone” can be utilized in the synthesis of novel 3-heteroaryl-coumarin . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and neuroprotective effects.

properties

IUPAC Name

3-acetyl-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTGEIJGILYRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6-methylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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